
(4-Benzylpiperidin-1-yl)-(4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperidin-1-yl)-(4-nitrophenyl)methanone is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The compound features a piperidine ring substituted with a benzyl group and a nitrophenyl group, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)-(4-nitrophenyl)methanone typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is first functionalized with a benzyl group. This can be achieved through reductive amination of piperidine with benzylamine in the presence of a reducing agent like sodium cyanoborohydride.
Introduction of Nitrophenyl Group: The benzylpiperidine derivative is then reacted with a nitrophenyl compound, such as 4-nitrobenzoyl chloride, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)-(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or aryl halides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: (4-Benzylpiperidin-1-yl)-(4-aminophenyl)methanone.
Substitution: Various substituted benzylpiperidine derivatives.
Oxidation: Piperidinone derivatives.
Scientific Research Applications
(4-Benzylpiperidin-1-yl)-(4-nitrophenyl)methanone has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing drugs targeting neurological disorders, such as Alzheimer’s disease.
Biological Studies: The compound is used in studies investigating the inhibition of β-sheet aggregation and fibril formation, which are relevant to neurodegenerative diseases.
Pharmacological Research: It is employed in the development of multifunctional agents with potential disease-modifying effects.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)-(4-nitrophenyl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase-mediated amyloid-beta fibrillogenesis by binding to the peripheral anionic site of the enzyme . This interaction prevents the toxic conformation of amyloid-beta and stabilizes its α-helical content, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperidin-1-yl)-(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone .
- (4-Benzyl-1-piperidinyl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone .
Uniqueness
(4-Benzylpiperidin-1-yl)-(4-nitrophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit amyloid-beta fibrillogenesis and its potential as a multifunctional agent in treating neurodegenerative diseases set it apart from other similar compounds .
Properties
CAS No. |
331434-28-7 |
|---|---|
Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H20N2O3/c22-19(17-6-8-18(9-7-17)21(23)24)20-12-10-16(11-13-20)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 |
InChI Key |
PWAXALXCQOHMEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Methylphenoxy)ethyl]-2-nitrobenzamide](/img/structure/B14156991.png)
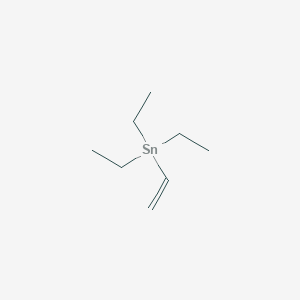
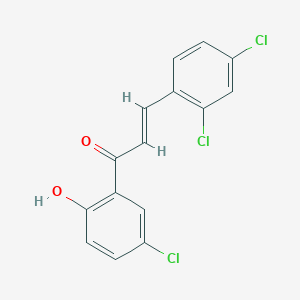
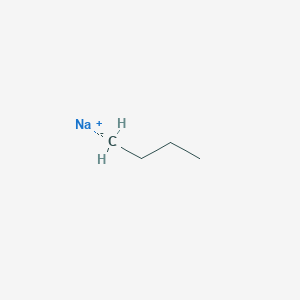
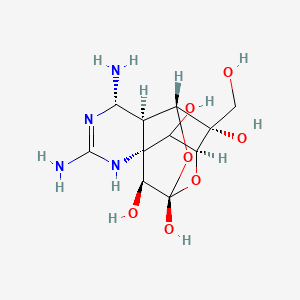
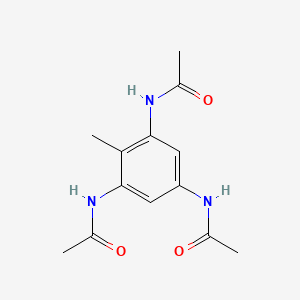
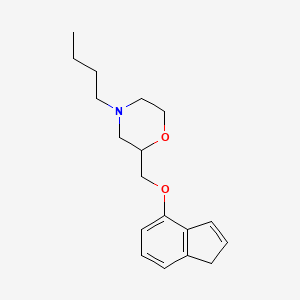
![7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14157042.png)

![1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14157048.png)
![2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B14157054.png)
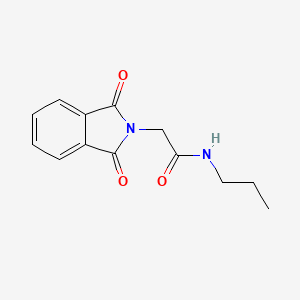
![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide](/img/structure/B14157076.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14157084.png)
